molecular formula C12H18N2O3S B14609613 N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide CAS No. 61068-64-2

N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide

Cat. No.: B14609613
CAS No.: 61068-64-2
M. Wt: 270.35 g/mol
InChI Key: QTASYLGVRVLRJH-UHFFFAOYSA-N
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Description

Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is a chemical compound with a complex structure that includes an amide group, an aromatic amine, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminophenyl butanamide. This intermediate is then subjected to methylation and sulfonylation reactions to introduce the methyl and methylsulfonyl groups, respectively. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or sulfonyl groups.

    Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)butanamide
  • N-(4-nitrophenyl)butanamide
  • N-(3-aminophenyl)butanamide

Uniqueness

Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the presence of both the methyl and methylsulfonyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes the compound valuable for specialized applications in research and industry.

Properties

CAS No.

61068-64-2

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-aminophenyl)-2-methyl-N-methylsulfonylbutanamide

InChI

InChI=1S/C12H18N2O3S/c1-4-9(2)12(15)14(18(3,16)17)11-7-5-10(13)6-8-11/h5-9H,4,13H2,1-3H3

InChI Key

QTASYLGVRVLRJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

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